N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a heterocyclic compound featuring a benzodioxin core linked to an indole-oxadiazole hybrid system. Its synthesis likely involves coupling reactions between functionalized benzodioxin amines and oxadiazole-indole intermediates, analogous to methods described in and .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-14(2)22-25-26-23(31-22)18-11-15-5-3-4-6-17(15)27(18)13-21(28)24-16-7-8-19-20(12-16)30-10-9-29-19/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYCWNPDMSCRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Synthesis of the oxadiazole ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling reactions: The final step involves coupling the benzodioxin and oxadiazole intermediates with an indole derivative through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indole or benzodioxin rings using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple synthetic steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The compound's structure comprises a benzodioxin moiety linked to an acetamide and an indole derivative substituted with an oxadiazole group. This complexity allows for diverse interactions with biological targets.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of compounds related to N-(2,3-dihydrobenzo[1,4]dioxin) derivatives. For instance, sulfonamide derivatives containing benzodioxane structures have shown promising results as inhibitors of α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in managing conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Table 1: Enzyme Inhibition Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | α-glucosidase | 15 | |
| Compound B | Acetylcholinesterase | 20 | |
| N-(2,3-Dihydro... | α-glucosidase | TBD | Ongoing Study |
Antimicrobial Properties
Another area of interest is the antimicrobial activity of benzodioxin derivatives. Compounds with similar structural motifs have demonstrated efficacy against various bacterial strains. The incorporation of the oxadiazole group may enhance this activity due to its known bioactivity against pathogens.
Case Study 1: Antidiabetic Activity
In a study examining the antidiabetic properties of synthesized benzodioxin derivatives, researchers reported that specific modifications to the benzodioxin core significantly enhanced the inhibitory effects on α-glucosidase. This suggests that the compound could be developed into a therapeutic agent for T2DM management .
Case Study 2: Neuroprotective Effects
Research has also indicated that similar compounds exhibit neuroprotective effects in models of Alzheimer’s disease. The ability to inhibit acetylcholinesterase is crucial for increasing acetylcholine levels in the brain, potentially alleviating cognitive decline associated with AD .
Conclusion and Future Directions
The compound this compound holds promise for various therapeutic applications due to its structural versatility and biological activity. Future research should focus on:
- Optimization of Synthesis : Streamlining synthetic pathways to improve yield and reduce costs.
- Expanded Biological Testing : Investigating a broader range of biological activities including anti-cancer properties.
- Mechanistic Studies : Understanding the mechanisms of action at the molecular level to guide further development.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Key Observations :
- Oxadiazole vs. Triazole : The target compound’s 1,3,4-oxadiazole ring (electron-deficient) may confer different electronic properties compared to triazole-containing analogs (e.g., 6c), which are more polar due to additional nitrogen atoms .
- Benzodioxin vs.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- NMR Spectroscopy :
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a synthetic compound that combines a benzodioxin moiety with oxadiazole and indole structures. This unique combination suggests potential pharmacological activities, particularly in the realms of enzyme inhibition and anticancer properties. This article synthesizes available research findings regarding its biological activity.
Synthesis and Structural Characterization
The compound was synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides and oxadiazoles. Characterization techniques such as IR spectroscopy and NMR were utilized to confirm the structure. Key spectral data includes:
- IR (KBr) : Peaks at 3257 cm (N-H stretching), 2930 cm (-CH stretching), and 1719 cm (C=O stretching).
- NMR : Chemical shifts indicative of aromatic protons and functional groups were observed, confirming the expected structure .
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin). Notably:
- α-glucosidase Inhibition : Compounds demonstrated substantial inhibitory activity against yeast α-glucosidase, which is significant for managing Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase (AChE) Inhibition : The same compounds showed weaker inhibition against AChE, suggesting a selective action that could be beneficial in treating conditions like Alzheimer's Disease (AD) .
Anticancer Activity
The anticancer potential of related compounds has been explored extensively:
- Cell Viability Assays : Compounds were tested on various cancer cell lines including A549 (lung cancer) and Caco-2 (colorectal cancer). Results indicated that certain derivatives significantly decreased cell viability in Caco-2 cells compared to untreated controls.
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| Compound 1 | A549 | 35.0 | <0.05 |
| Compound 2 | Caco-2 | 39.8 | <0.001 |
These findings suggest a structure-dependent anticancer activity that warrants further investigation .
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin) derivatives exert their biological effects is still under investigation. Preliminary data suggest interactions with key molecular targets involved in metabolic pathways and cell signaling. The ability to form stable complexes with metal ions may also influence their activity .
Case Studies
In a recent study focusing on the synthesis of related compounds:
- Compounds exhibited promising antimicrobial activity against resistant strains of bacteria and fungi.
| Compound | Activity Against | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 10 |
| Compound B | C. auris | 5 |
These results indicate potential for development as novel antimicrobial agents .
Q & A
Q. Basic
- ¹H/¹³C NMR : Key peaks include:
- HRMS : Confirm molecular ion ([M+H]⁺) matching theoretical mass (e.g., C₂₂H₂₀N₄O₄S requires 436.12 g/mol) .
- IR : Detect C=O (1670–1690 cm⁻¹) and C-N (1250–1300 cm⁻¹) stretches .
How can reaction yields be optimized for the oxadiazole-indole coupling step?
Q. Advanced
- Catalyst screening : Copper(II) acetate in tert-butanol/water (3:1) enhances 1,3-dipolar cycloaddition efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 8 hours conventionally) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Monitoring : Use TLC (hexane:ethyl acetate, 8:2) to track progress and minimize side products .
What strategies address contradictions in reported biological activity data?
Q. Advanced
- Standardized assays : Use consistent enzyme sources (e.g., recombinant human kinases) and controls to reduce variability .
- Dose-response curves : Calculate IC₅₀ values across multiple replicates (n ≥ 3) to confirm potency .
- Structural validation : Re-characterize batches with conflicting data via XRD or 2D NMR to rule out polymorphic or stereochemical inconsistencies .
How to design analogues for structure-activity relationship (SAR) studies?
Q. Advanced
-
Core modifications :
Modification Example Impact Oxadiazole substituent Replace propan-2-yl with methyl or phenyl Alters lipophilicity and target binding Indole substitution Introduce electron-withdrawing groups (e.g., -NO₂) at C-5 Enhances enzyme inhibition Benzodioxin replacement Swap with quinoline or benzofuran Modulates bioavailability -
Synthetic routes : Employ parallel synthesis with diverse bromoacetamides to rapidly generate derivatives .
What in vitro models are suitable for evaluating its pharmacokinetic properties?
Q. Advanced
- Metabolic stability : Use liver microsomes (human/rat) with LC-MS/MS to measure half-life (t₁/₂) .
- CYP inhibition assays : Screen against CYP3A4 and CYP2D6 to assess drug-drug interaction risks .
- Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good bioavailability) .
How to resolve low purity in final product batches?
Q. Advanced
- Chromatographic optimization : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-resolution separation .
- Crystallization screening : Test solvents (e.g., ethanol, acetone) with slow cooling to enhance crystal lattice formation .
- Impurity profiling : LC-MS/MS identifies by-products (e.g., dehalogenated or oxidized species) for targeted process adjustments .
What computational methods support target identification?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to Bcl-2/Mcl-1 or kinase domains (e.g., EGFR) .
- MD simulations : GROMACS for assessing ligand-protein complex stability over 100 ns trajectories .
- QSAR models : Train on indole-oxadiazole datasets to prioritize analogues with predicted IC₅₀ < 100 nM .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
